Oxydiethylene bis(chloroformate), also known as DECF or Diethylene glycol bis(chloroformate), is a chemical compound with the empirical formula C6H8Cl2O5. It is used as a research intermediate for organic synthesis.
Molecular Structure Analysis
The molecular structure of Oxydiethylene bis(chloroformate) is represented by the SMILES string ClC(=O)OCCOCCOC(Cl)=O. It has a molecular weight of 231.03.
Chemical Reactions Analysis
Oxydiethylene bis(chloroformate) rapidly hydrolyses in contact with water to form diethylene glycol (CAS 111-46-6), hydrogen chloride (CAS 7647-01-0), and carbon dioxide (CAS 124-38-9).
Physical And Chemical Properties Analysis
Oxydiethylene bis(chloroformate) is a colorless to light yellow liquid. It has a molecular weight of 231.03 and a density of 1.48. It has a boiling point of 280ºC at 760 mmHg.
Chemical Reactions Analysis
Oxydiethylene bis(chloroformate) is primarily known for its role as a bifunctional reagent in polymerization reactions. It readily reacts with various nucleophiles, including alcohols, amines, and thiols. [, , ]
Reaction with alcohols: This reaction forms oligo(carbonate methacrylate)s, which are used in the production of polymers with specific properties. [] The composition of these oligomers can be influenced by the reaction conditions and catalyst used.
Reaction with amines: Oxydiethylene bis(chloroformate) reacts with amines to form carbamates, a class of compounds with diverse applications in organic synthesis and material science. [, ]
Mechanism of Action
The mechanism of action for most reactions involving oxydiethylene bis(chloroformate) involves nucleophilic substitution. The chloroformate groups act as electrophiles, readily attacked by nucleophilic species. For instance, in the reaction with alcohols, the alcohol oxygen acts as the nucleophile, attacking the carbonyl carbon of the chloroformate group, leading to the displacement of the chloride ion and formation of a carbonate linkage. []
Applications
Polymer Synthesis: Oxydiethylene bis(chloroformate) serves as a key monomer for synthesizing polycarbonates, polyurethanes, and other polymers with tunable properties. [, ] The resulting polymers find applications in various fields, including coatings, adhesives, and biomedical materials.
Chemical Derivatization: The compound can be used to modify the properties of other molecules. For example, it can react with hydroxyl groups on cellulose to create cellulose carbamate derivatives, which may be used as chiral stationary phases in chromatography. []
Organic Synthesis: The compound acts as a versatile building block for synthesizing various heterocyclic compounds, including thiadiazoles and thiadiazines, which hold potential as biologically active agents. []
Compound Description: DEOECTU is a novel thiourea compound containing two alkoxycarbonyl and two thiourea groups. It is synthesized through a two-step process. First, Oxydiethylene bis(chloroformate) reacts with potassium thiocyanate (KSCN) to form an oxydiethylenedicarbonyl bis(isothiocyanate) intermediate. This intermediate then undergoes a nucleophilic addition reaction with ethylamine to produce DEOECTU []. DEOECTU exhibits selective collecting power for chalcopyrite and demonstrates potential as a flotation reagent in mineral processing [].
Relevance: DEOECTU is directly synthesized from Oxydiethylene bis(chloroformate), showcasing a clear structural relationship. Both compounds share the oxydiethylenedicarbonyl backbone. While Oxydiethylene bis(chloroformate) possesses two chloroformate groups, DEOECTU replaces these with thiourea groups, introducing different reactivity and applications [].
N,N-Dimethylaniline
Compound Description: N,N-Dimethylaniline is an organic compound often employed as a catalyst in various chemical reactions. In the synthesis of DEOECTU, it acts as a catalyst during the phase transfer catalytic reaction between Oxydiethylene bis(chloroformate) and KSCN [].
Relevance: While not structurally similar to Oxydiethylene bis(chloroformate), N,N-Dimethylaniline plays a crucial role in DEOECTU synthesis, highlighting a reaction-based relationship [].
Oxydiethylenedicarbonyl bis(isothiocyanate)
Compound Description: This compound serves as a key intermediate in the synthesis of DEOECTU. It is formed through a phase transfer catalytic reaction between Oxydiethylene bis(chloroformate) and KSCN in the presence of N,N-Dimethylaniline as a catalyst [].
Relevance: This intermediate highlights the synthetic utility of Oxydiethylene bis(chloroformate). It demonstrates the reactivity of the chloroformate groups in Oxydiethylene bis(chloroformate), which can be readily replaced by other functional groups, like isothiocyanate, to create new molecules with potentially useful properties [].
Aromatic bis(chloroformate)s
Compound Description: Aromatic bis(chloroformate)s are a class of compounds with two chloroformate groups attached to an aromatic ring. They are used in the preparation of cyclic oligomeric carbonates through a hydrolysis/condensation reaction [].
Relevance: Aromatic bis(chloroformate)s share the bis(chloroformate) functionality with Oxydiethylene bis(chloroformate), placing them in the same broad chemical category. While their core structures differ (aromatic vs. oxydiethylene), their reactivity profiles share similarities, particularly in reactions with nucleophiles [].
Diethylene Glycol bis-chloroformate
Compound Description: Diethylene Glycol bis-chloroformate is studied for its solvolysis reaction with allyl alcohol []. This reaction is suggested to proceed through an addition-detachment mechanism based on the activation parameters determined [].
Relevance: Both Diethylene Glycol bis-chloroformate and Oxydiethylene bis(chloroformate) belong to the same class of compounds – bis(chloroformate)s of glycols. This structural similarity suggests analogous reactivity patterns, especially with alcohols [].
Oligo(carbonate methacrylate)s
Compound Description: Oligo(carbonate methacrylate)s are oligomers formed by reacting Diethylene Glycol bis-chloroformate with ethylene glycol monomethacrylate []. The composition of these oligomers is influenced by the catalyst used (tert-amine or aqueous alkali), affecting the reaction mixture's phase state and, consequently, the side reactions [].
Relevance: While not directly synthesized from Oxydiethylene bis(chloroformate), the synthesis of Oligo(carbonate methacrylate)s using Diethylene Glycol bis-chloroformate provides insights into the potential reactivity of the related Oxydiethylene bis(chloroformate) with similar reagents like ethylene glycol monomethacrylate [].
4,4'-Isopropylidenediphenyl bis(chloroformate)
Compound Description: 4,4'-Isopropylidenediphenyl bis(chloroformate) is a compound where the two chloroformate groups are attached to a diphenylmethane backbone [].
Relevance: Similar to aromatic bis(chloroformate)s, 4,4'-Isopropylidenediphenyl bis(chloroformate) shares the bis(chloroformate) functionality with Oxydiethylene bis(chloroformate). The key difference lies in the core structure: 4,4'-Isopropylidenediphenyl bis(chloroformate) incorporates a diphenylmethane core, while Oxydiethylene bis(chloroformate) features an oxydiethylene linker [].
SOL IN ACETONE, ALCOHOL, ETHER, CHLOROFORM, BENZENE
Canonical SMILES
C(COC(=O)Cl)OCCOC(=O)Cl
Product FAQ
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
1,1,1-trichloro-2,2-bis(4-hydroxyphenyl)ethane is a bisphenol. It is functionally related to a 1,1,1-trichloro-2,2-diphenylethane. HPTE or 2,2-bis(p-hydroxyphenyl)-1,1,1-trichloroethane is a biologically active liver metabolite of methoxychlor. Methoxychlor is a commonly used pesticide.
Stearyl palmitate appears as white crystals or flakes. (NTP, 1992) Stearyl palmitate is a palmitate ester resulting from the formal condensation of the carboxy group of palmitic acid with the hydroxy group of stearyl alcohol. It has a role as a cosmetic and a coral metabolite. It is a hexadecanoate ester and a wax ester. It derives from an octadecan-1-ol.
1-monomyristoylglycerol is a 1-monoglyceride with tetradecanoyl (myristoyl) as the acyl group. It has a role as a Caenorhabditis elegans metabolite. It is a 1-monoglyceride and a tetradecanoate ester. 2,3-Dihydroxypropyl tetradecanoate is a natural product found in Aeromonas veronii and Caenorhabditis elegans with data available.
3-(trimethylsilyl)propionic acid is an organosilicon compound that is propionic acid substituted at position 3 by a trimethylsilyl group. It is used as internal reference in the NMR spectrum nuclear magnetic resonance for aqueous solvents (e.g. D2O). It is an organosilicon compound and a monocarboxylic acid. It derives from a propionic acid. It is a conjugate acid of a 3-(trimethylsilyl)propionate.